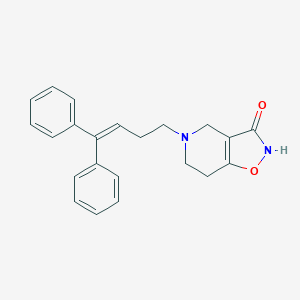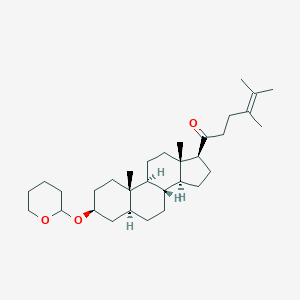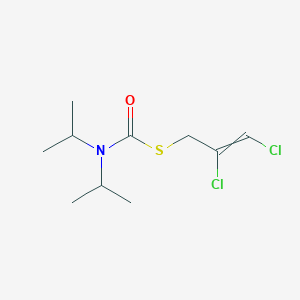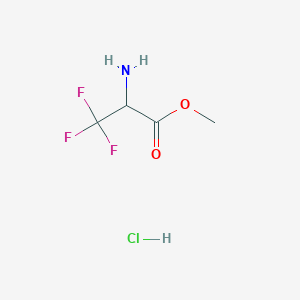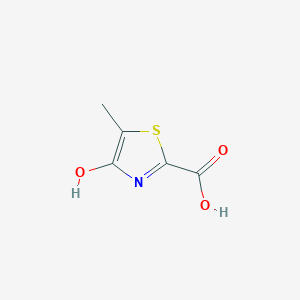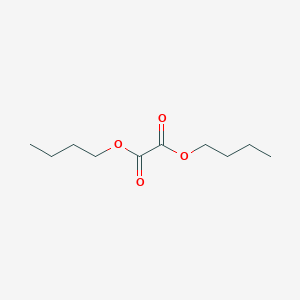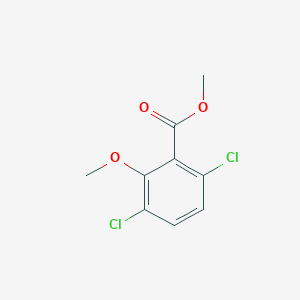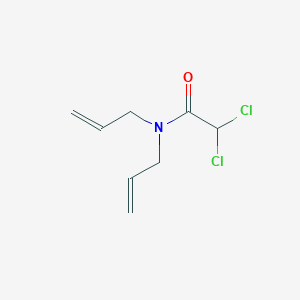
6-Oppcpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oppcpd is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds and is known for its unique properties.
Mechanism of Action
The mechanism of action of 6-Oppcpd is based on its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit the activity of acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Oppcpd in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This selectivity can help researchers to better understand the role of acetylcholine in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Researchers must exercise caution when working with this compound to avoid any adverse effects.
Future Directions
There are several future directions for the use of 6-Oppcpd in scientific research. One of the most promising areas is the development of new treatments for Alzheimer's disease. Researchers are currently exploring the potential of this compound and other acetylcholinesterase inhibitors for the treatment of this condition. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of 6-Oppcpd is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction between 6-dimethylamino-2-chloropyridine and O,O-diethylphosphoryl chloride. This reaction results in the formation of this compound.
Scientific Research Applications
The unique properties of 6-Oppcpd make it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. Researchers have found that this compound can be used to selectively inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have significant implications for the treatment of Alzheimer's disease.
properties
CAS RN |
133536-29-5 |
|---|---|
Molecular Formula |
C30H26N3O6P3 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-3,5-diene 2-oxide |
InChI |
InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25H,(H,31,34) |
InChI Key |
XLALZZYISKUFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |
synonyms |
6-OPPCPD 6-oxo-2,2,4,4,6-pentaphenoxycyclotri-lambda(5)-phosphazane-1,3-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



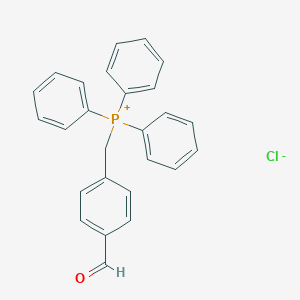

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
